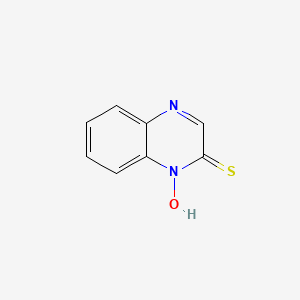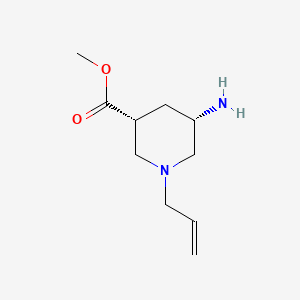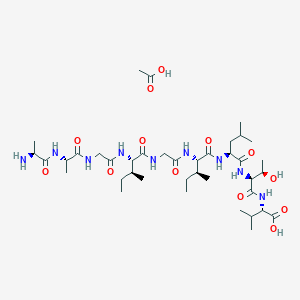![molecular formula C10H17NO2 B13812634 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,4,4-trimethylbicyclo[320]heptan-3-one oxime is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime typically involves the following steps:
Formation of the bicyclic ketone: The starting material, 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one, is synthesized through a Diels-Alder reaction between isoprene and a suitable dienophile.
Hydroxylation: The ketone is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Oximation: The hydroxylated ketone is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the bicyclic ketone: Using large-scale Diels-Alder reactors.
Continuous hydroxylation: Employing flow reactors for efficient hydroxylation.
Automated oximation: Using automated systems to ensure consistent and high-yield oximation.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one or 2-carboxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Reduction: Formation of 2-amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Substitution: Formation of 2-chloro-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one.
Scientific Research Applications
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Keto-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
2-Amino-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one: Contains an amine group instead of an oxime, leading to different biological activities.
Uniqueness
2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-hydroxyimino-1,4,4-trimethylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-4-5-10(6,3)8(12)7(9)11-13/h6,8,12-13H,4-5H2,1-3H3 |
InChI Key |
PKRCFVZOOFDUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC2(C(C1=NO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)



![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)

